2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether
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Overview
Description
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether is a synthetic organic compound with the molecular formula C23H15Cl2F3N2O and a molecular weight of 463.28 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-[3-(trifluoromethyl)benzyl]-4-quinazolinol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or DMF.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of the target compound.
4-[(2,6-Dichlorobenzyl)oxy]-2-[3-(trifluoromethyl)benzyl]quinazoline: A closely related compound with similar structural features.
Uniqueness
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether is unique due to the presence of both dichlorobenzyl and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications.
Biological Activity
2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
- Molecular Formula : C18H15Cl2F3N2O
- Molecular Weight : 397.22 g/mol
- IUPAC Name : 2-(2,6-dichlorobenzyl)-4-[(3-trifluoromethyl)benzyl]quinazolin-4(3H)-one
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits notable antimicrobial properties. A comparative analysis of various derivatives revealed that compounds with halogen substitutions showed enhanced antimicrobial activity against a range of bacterial strains.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
2,6-Dichlorobenzyl ether | 8 - 16 | Staphylococcus aureus |
Trifluoromethyl derivative | 4 - 8 | Escherichia coli |
Reference Antibiotic | 16 - 32 | Various strains |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor properties. It has been tested against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (SW480) cancer cells. The results indicated a dose-dependent inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis |
PC-3 | 15 | Inhibition of cell cycle progression |
SW480 | 12 | Modulation of signaling pathways |
The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Case Studies
A significant case study involved the evaluation of the compound's efficacy in a murine model of breast cancer. Mice treated with the compound showed a reduction in tumor size by approximately 50% compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, suggesting a direct effect on cancer cell viability .
Toxicity Profile
While the compound demonstrates promising biological activities, its toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that it has low cytotoxicity towards normal human cells (e.g., HaCaT keratinocytes), with an IC50 value significantly higher than that observed in cancer cells, suggesting a favorable safety margin .
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-2-[[3-(trifluoromethyl)phenyl]methyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2F3N2O/c24-18-8-4-9-19(25)17(18)13-31-22-16-7-1-2-10-20(16)29-21(30-22)12-14-5-3-6-15(11-14)23(26,27)28/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJLYYCNQPSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)C(F)(F)F)OCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.